1H-Pyrazol-3-ol

Overview

Description

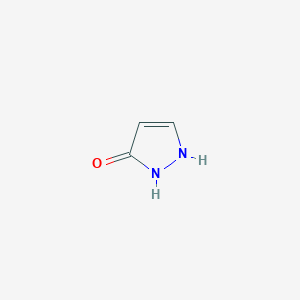

1H-Pyrazol-3-ol is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyl group at position 2. It exhibits prototropic tautomerism, interconverting between the this compound (OH-form) and the 1,2-dihydro-3H-pyrazol-3-one (NH-form) (Figure 1). This tautomerism is central to its chemical behavior and applications. Structural studies using X-ray crystallography and NMR spectroscopy confirm that the OH-form dominates in the solid state and nonpolar solvents, forming dimeric units via intermolecular hydrogen bonds . In polar solvents like DMSO-d₆, monomeric forms prevail .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-3-ol can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . The reaction typically requires a base catalyst, such as sodium hydroxide or potassium carbonate, and is conducted under reflux conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of green solvents and catalysts, such as ionic liquids and metal-organic frameworks, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

1H-Pyrazol-3-ol undergoes oxidation at the hydroxyl group to form pyrazolone derivatives. Key reagents and conditions include:

Mechanistic Insight :

-

Cobalt(II)-catalyzed aerobic oxidation proceeds via radical intermediates, while FeCl₃ promotes direct dehydrogenation .

-

The reaction is pH-sensitive, with dimerization observed in nonpolar solvents .

Reduction Reactions

Reduction targets the pyrazole ring or substituents, yielding saturated derivatives:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, reflux | Pyrazoline derivatives | Selective C=N reduction | |

| H₂/Pd-C | Ambient pressure | Partially saturated | Low regioselectivity |

Key Finding :

Substitution Reactions

The hydroxyl group participates in nucleophilic displacement or alkylation:

O-Alkylation

| Alkylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C | 3-Methoxy-1-phenylpyrazole | 85% | |

| Benzyl chloride | NaH, THF, 0°C | 3-Benzyloxy derivative | 78% |

Halogenation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅ | Toluene, reflux | 3-Chloropyrazole | 92% | |

| SOCl₂ | DCM, RT | 3-Chloropyrazole | 88% |

Mechanistic Note :

-

Alkylation proceeds via SN2 mechanism, while halogenation involves intermediate formation of a chlorophosphate species .

Cyclization and Condensation Reactions

This compound participates in heterocycle formation and cross-coupling:

Chalcone Formation

| Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | NaOH, EtOH, 55°C | (E)-3-(3-Hydroxypyrazolyl)-1-phenylprop-2-en-1-one | 88% |

Mechanistic Pathway :

-

Cyclocondensation with β-diketones involves [3+3] annulation via enolate intermediates .

-

Claisen-Schmidt condensation follows base-catalyzed aldol addition-dehydration .

Environmental and Solvent Effects

-

Solvent Polarity : DMSO disrupts intermolecular H-bonding, favoring monomeric forms .

-

pH Dependency : Acidic conditions stabilize the keto tautomer, while basic media promote enolate formation .

Industrial and Green Chemistry Approaches

| Method | Conditions | Advantage | Source |

|---|---|---|---|

| Continuous flow reactors | Ionic liquid solvents | 95% yield, reduced waste | |

| Microwave-assisted | 15 min, 150°C | 80% yield, energy-efficient |

Scientific Research Applications

Medicinal Chemistry

1H-Pyrazol-3-ol derivatives have garnered attention due to their diverse biological activities. They serve as key components in the development of drugs targeting various diseases.

Antimicrobial and Antitumor Activities

Numerous studies have reported the antimicrobial and antitumor properties of this compound derivatives. For example, research has shown that certain derivatives exhibit potent activity against bacterial strains and cancer cell lines. A notable study synthesized a series of this compound compounds and evaluated their efficacy against different cancer types, revealing promising results in inhibiting tumor growth .

| Compound | Activity | Reference |

|---|---|---|

| 5-tert-butyl-4-nitro-1H-pyrazol-3-ol | Antimicrobial | |

| 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol | Anti-inflammatory | |

| Various pyrazolone derivatives | Antitumor |

Neuroprotective Effects

Research indicates that this compound derivatives can exert neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. Studies have demonstrated their ability to mitigate oxidative stress and inflammation in neuronal cells .

Agricultural Applications

The compound also shows promise in agrochemicals, particularly as a component in herbicides and fungicides. Its derivatives have been developed to enhance crop protection against pests and diseases.

Herbicidal Activity

Certain derivatives of this compound exhibit selective herbicidal properties, effectively controlling weed populations while minimizing harm to crops. Research has focused on optimizing these compounds for better efficacy and safety profiles .

| Derivative | Application | Efficacy |

|---|---|---|

| Pyrazole-based herbicides | Weed control | High |

| Fungicidal formulations | Crop protection | Moderate |

Material Science

In addition to biological applications, this compound is utilized in developing fluorescent materials and dyes due to its unique structural characteristics.

Fluorescent Dyes

The incorporation of this compound into dye formulations has led to the creation of fluorescent substances used in various applications, including biological imaging and sensors. These dyes are noted for their stability and high quantum yields .

Synthesis and Characterization

A comprehensive study on the synthesis of novel pyrazole-based chalcones from 1H-pyrazol-3-ols highlighted the compound's versatility in generating new derivatives with enhanced biological activities . The study utilized advanced characterization techniques such as NMR spectroscopy to confirm the structural integrity of synthesized compounds.

Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship of pyrazolone derivatives have provided insights into how modifications at specific positions can enhance biological activity. For instance, substituents at the C4 position significantly influence the inhibitory potency against cancer cell lines .

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist . The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tautomeric Behavior

1H-Pyrazol-3-ol’s tautomeric equilibrium distinguishes it from structurally related pyrazolone derivatives. For example:

- 1H-Pyrazol-5-ol: This positional isomer favors the keto (NH) form in solution due to greater resonance stabilization of the carbonyl group. In contrast, this compound predominantly adopts the enol (OH) form due to steric and electronic factors .

- Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one) : A clinically used free radical scavenger, edaravone exists exclusively in the keto form, highlighting how substitution patterns (e.g., methyl groups at C-3) stabilize specific tautomers .

Substituent Effects on Tautomerism

Substituents at C-4 of the pyrazole ring significantly influence tautomeric equilibria:

- 4-Bromo-1-phenyl-1H-pyrazol-3-ol (Compound 14) : Electron-withdrawing bromine at C-4 stabilizes the OH-form, as confirmed by NMR shifts (e.g., N-2 at 277.8 ppm in CDCl₃) .

- 4-Acyl Derivatives (Compounds 11–13) : Acyl groups enhance the OH-form’s stability by delocalizing electron density, reducing NH-form contributions .

Table 2: Substituent Impact on ¹⁵N-NMR Shifts (ppm) in CDCl₃

| Compound | N-1 (Pyrazole) | N-2 (Pyrazole) | Dominant Form |

|---|---|---|---|

| This compound | 192.6 | 243.1 | OH-form |

| 4-Bromo derivative (5) | 203.3 | 277.8 | OH-form |

| O-Methyl derivative (2) | 195.6 | 261.7 | Fixed OH-form |

Spectroscopic Comparisons

NMR data reveal distinct signatures for this compound and its analogs:

- Solid-State NMR : N-1 and N-2 shifts (192.6 ppm vs. 243.1 ppm) reflect differing electronic environments in the OH-form .

- Solution NMR: In DMSO-d₆, monomeric this compound shows a downfield-shifted N-2 signal (262.1 ppm) due to disrupted H-bonding .

Figure 2: Comparison of ¹⁵N-NMR Shifts in Solid vs. Solution States

| Environment | N-1 (ppm) | N-2 (ppm) |

|---|---|---|

| Solid State | 192.6 | 243.1 |

| CDCl₃ Solution | 191.7 | 243.5 |

| DMSO-d₆ Solution | 194.5 | 262.1 |

Biological Activity

1H-Pyrazol-3-ol is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. Research has demonstrated its potential as an antimicrobial, antifungal, anti-inflammatory, and antioxidant agent. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antifungal Activity : Demonstrated efficacy against fungal pathogens.

- Anti-inflammatory Effects : Inhibition of inflammatory pathways.

- Antioxidant Properties : Scavenging of free radicals.

Antimicrobial and Antifungal Activity

Numerous studies have reported the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| FHM | Staphylococcus aureus | 31.4 μg/mL |

| FHM | Escherichia coli | 50 μg/mL |

| FHM | Candida albicans | 25 μg/mL |

| FHM | Aspergillus niger | 20 μg/mL |

The compound FHM, a derivative of this compound, exhibited significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli . Moreover, it showed strong antifungal activity against Aspergillus niger and Candida albicans .

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory effects. A series of compounds synthesized from this scaffold demonstrated potent inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory responses.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (μg/mL) | Target Enzyme |

|---|---|---|

| Compound A | 71.11 | COX-1 |

| Compound B | 0.02 | COX-2 |

| Compound C | 54.65 | COX Standard |

These compounds exhibited IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac, indicating their potential as effective anti-inflammatory agents .

Antioxidant Properties

The antioxidant capabilities of this compound are notable, particularly in scavenging free radicals. The radical scavenging activity was assessed at a concentration of 15 μM, revealing exceptional efficacy in neutralizing reactive oxygen species .

Case Studies

A recent study focused on the synthesis and biological evaluation of novel pyrazole derivatives indicated that specific substitutions on the pyrazole ring significantly enhance biological activity. For example, the introduction of a 4-methylpiperidin-4-ol moiety increased both antimicrobial and antioxidant properties due to improved lipophilicity and receptor binding affinity .

Molecular Docking Studies

In silico studies have further elucidated the binding interactions between this compound derivatives and target proteins. Molecular docking simulations revealed favorable interactions with key enzymes involved in microbial resistance and inflammation pathways, suggesting that these compounds could serve as leads for drug development .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1H-Pyrazol-3-ol derivatives, and how can reaction conditions be optimized?

This compound derivatives are typically synthesized via cyclization or condensation reactions. For example:

- Cyclocondensation : Refluxing a mixture of 4-6 (1 mmol) and chloranil (1.4 mmol) in xylene for 25–30 hours, followed by NaOH treatment and recrystallization from methanol, yields 4-aroyl-pyrrole derivatives .

- Acetylacetone coupling : Reacting 5-amino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazol-3-ol with acetylacetone in glacial acetic acid under reflux generates pyrazolo[1,5-a]pyrimidines .

- Multi-step synthesis : Sequential reactions involving hydrazine derivatives, aldehydes, and acyl bromides in ethanol with TLC monitoring ensure controlled intermediate formation .

Optimization tips : Adjust solvent polarity (e.g., xylene vs. acetic acid), monitor reaction progress via TLC, and prioritize recrystallization or column chromatography for purity.

Q. Basic: What analytical techniques are essential for confirming the structure of this compound derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR provide chemical shift data for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm), critical for verifying substituent positions .

- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., C₁₀H₈F₃N₅O at m/z = 271 [M⁺]) .

- HPLC : Purity validation (>95%) ensures absence of unreacted intermediates or side products .

Best practices : Cross-validate data between techniques and compare with computational models (e.g., PubChem entries) for accuracy .

Q. Advanced: How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced biological activity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position of the pyrazole ring improves metabolic stability and target binding . For instance, 3-chlorophenyl derivatives exhibit higher antipyretic activity than methoxy-substituted analogs .

- Bioisosteric replacements : Replacing phenyl rings with heterocycles (e.g., pyrimidine) alters solubility and pharmacokinetics .

Methodology : Synthesize a library of analogs with systematic substitutions, evaluate in vitro bioactivity (e.g., enzyme inhibition), and correlate results with computational docking studies .

Q. Advanced: How can this compound be quantified as a pesticide metabolite in biological matrices?

- Sample preparation : Extract serum samples using solid-phase extraction (SPE) to isolate 1-(4-chlorophenyl)-1H-pyrazol-3-ol, a biomarker of pyraclostrobin exposure .

- LC-MS/MS : Employ reverse-phase chromatography (C18 column) with tandem mass spectrometry for selective detection at trace levels (LOQ < 0.1 ppm) .

Validation : Spike recovery tests and matrix-matched calibration curves ensure precision in complex biological samples .

Q. Advanced: How can crystallographic data resolve discrepancies in molecular structure predictions?

- SHELX refinement : Use SHELXL for small-molecule crystallography to resolve bond-length/angle mismatches between NMR and computational models . For example, high-resolution X-ray data can correct misassigned tautomeric forms (e.g., this compound vs. pyrazolin-5-one) .

Troubleshooting : Compare multiple refinement programs (e.g., SHELX vs. PHENIX) and validate against spectroscopic data .

Q. Advanced: How can side reactions in multi-step syntheses of this compound derivatives be minimized?

- Reaction monitoring : Use TLC (CHCl₃:CH₃OH = 95:5) to detect intermediates and terminate reactions at optimal conversion points .

- Purification : Remove unreacted starting materials via repeated washing (e.g., 5% NaOH for acidic byproducts) and recrystallization from ethanol or ethyl acetate .

Case study : In the synthesis of triazolothiadiazines, excess acyl bromides led to dimerization; reducing stoichiometry to 1:1 minimized this issue .

Q. Advanced: How should researchers address conflicting data between NMR and mass spectrometry?

- Re-analysis : Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to exclude moisture/oxygen artifacts .

- Alternative techniques : Use X-ray crystallography or IR spectroscopy to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .

Example : A discrepancy in molecular ion peaks was resolved by identifying isotopic patterns (e.g., chlorine vs. fluorine) in HRMS .

Properties

IUPAC Name |

1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYRMPXUBGMOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929655 | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-45-1, 60456-92-0 | |

| Record name | Pyrazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dihydro-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35JHQ8347 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.